6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline
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Overview
Description
6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate quinoline and triazole derivatives under specific reaction conditions. One common synthetic route includes the reaction of 6-methoxy-2-quinolinecarboxylic acid hydrazide with phenyl isothiocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired triazolothiadiazole core . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of new synthetic methodologies and the design of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division in bacteria. In cancer cells, it targets key proteins involved in cell proliferation and apoptosis.
Pathways Involved: It interferes with the DNA replication process in bacteria, leading to cell death.
Comparison with Similar Compounds
6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds in the triazolothiadiazole family:
6-Aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant antimicrobial activities but differ in their core structure and specific biological targets.
1,3,4-Substituted-thiadiazole derivatives: These compounds have shown potential as anticancer agents, with different substitution patterns leading to variations in their biological activities.
Properties
Molecular Formula |
C19H13N5OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(6-methoxyquinolin-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-25-14-8-10-15-13(11-14)7-9-16(20-15)18-23-24-17(21-22-19(24)26-18)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
RLKPCUNFRBYGGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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